molecular formula C7H18Cl2N2 B2953128 (1R,2S)-Cycloheptane-1,2-diamine dihydrochloride CAS No. 552849-21-5

(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride

Cat. No.: B2953128
CAS No.: 552849-21-5
M. Wt: 201.14
InChI Key: UJOOFCPCSYHQAX-DTQHMAPFSA-N
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Description

The compound “(1R,2S)-Cycloheptane-1,2-diamine dihydrochloride” belongs to a class of organic compounds known as cycloalkanes . These are alkanes containing one or more rings .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as sapropterin dihydrochloride have been synthesized using various methods . These methods often involve the use of catalysts and specific reaction conditions .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by crystallographic studies . The InChI code provides a specific string of characters that represent the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its chemical structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods . These properties include molecular weight, solubility, melting point, boiling point, and others .

Scientific Research Applications

Self-Assembly and Structural Design

The semirigid vicinal diamine, such as trans (1R,2R)-diaminocyclohexane, demonstrates the potential for self-assembly into complex structures. For instance, it has been used to anchor N-protected tripeptides, resulting in the formation of highly H-bonded helical open-ended tubular superstructures. This indicates its utility in designing and synthesizing novel molecular architectures with specific functionalities, such as facilitating intricate hydrogen bonding patterns for structural integrity in materials science and nanotechnology (Hanessian et al., 2008).

Catalysis and Cross-Couplings

In the realm of synthetic chemistry, (1R,2S)-Cycloheptane-1,2-diamine derivatives have been applied as effective ligands for metal-catalyzed cross-couplings, particularly in facilitating alkyl-alkyl Suzuki reactions at room temperature. This highlights its role in enhancing the efficiency and scope of cross-coupling reactions, which are pivotal in the construction of complex organic molecules, potentially revolutionizing synthetic methodologies for pharmaceuticals and organic materials (Saito & Fu, 2007).

Mechanism of Action

The mechanism of action of a compound depends on its biological target . For example, sapropterin dihydrochloride acts as a cofactor in the synthesis of nitric oxide and is essential in the conversion of phenylalanine to tyrosine .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of the compound .

Properties

IUPAC Name

(1R,2S)-cycloheptane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-6-4-2-1-3-5-7(6)9;;/h6-7H,1-5,8-9H2;2*1H/t6-,7+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOOFCPCSYHQAX-DTQHMAPFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](CC1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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